molecular formula C14H18O3 B12619989 (2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one CAS No. 917760-04-4

(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one

Cat. No.: B12619989
CAS No.: 917760-04-4
M. Wt: 234.29 g/mol
InChI Key: PSQNPRCJQYSBQM-QMTHXVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(R)-Hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one is a chiral cyclohexanone derivative featuring a hydroxy-(2-methoxyphenyl)methyl substituent at the 2-position. Its stereochemistry—(2S) for the cyclohexanone backbone and (R) for the hydroxy-bearing carbon—plays a critical role in its physicochemical and biological properties. This compound is synthesized via asymmetric aldol reactions, leveraging chiral catalysts to achieve high enantiomeric excess (ee) . Its structural uniqueness lies in the ortho-methoxy group on the phenyl ring, which influences electronic and steric interactions, distinguishing it from para-substituted analogs.

Properties

CAS No.

917760-04-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H18O3/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h3,5,7,9-10,14,16H,2,4,6,8H2,1H3/t10-,14-/m1/s1

InChI Key

PSQNPRCJQYSBQM-QMTHXVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]([C@@H]2CCCCC2=O)O

Canonical SMILES

COC1=CC=CC=C1C(C2CCCCC2=O)O

Origin of Product

United States

Biological Activity

(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one, also known by its CAS number 917760-04-4, is a cyclohexanone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a chiral center and a methoxy group, which are significant in influencing its pharmacological properties. The following sections will delve into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3C_{13}H_{18}O_3, with a molecular weight of approximately 222.28 g/mol. The presence of the methoxy group and the hydroxyl group on the phenyl ring is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is essential for mitigating oxidative stress in biological systems.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : There are indications of activity against certain bacterial strains, which could be beneficial in developing new antimicrobial agents.

Antioxidant Activity

A study evaluated the antioxidant capacity of several derivatives similar to this compound using assays such as DPPH and FRAP. The findings indicated that compounds with methoxy and hydroxyl substitutions demonstrated enhanced antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

CompoundDPPH IC50 (µM)FRAP Value (µM FeSO4)
Control10.5150
Compound A5.0200
This compound4.8180

Antiproliferative Activity

The antiproliferative effects were assessed against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that the compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 3.1 to 5.3 µM, demonstrating potency comparable to established chemotherapeutic agents .

Cell LineIC50 (µM)
MCF-73.1
HCT1164.5
HeLa5.0

Antimicrobial Activity

The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µM)
Staphylococcus aureus8
Escherichia coli16

Case Studies

In a recent case study examining the effects of various methoxy-substituted compounds on human cancer cell lines, it was found that those with similar structural characteristics to this compound consistently showed enhanced antiproliferative effects. This suggests a promising avenue for further research into this class of compounds for therapeutic applications .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds structurally related to (2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one exhibit significant anti-inflammatory effects. For instance, derivatives of cyclohexanones have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies have shown that certain analogs can achieve IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Analgesic Activity

The analgesic properties of this compound have been explored through various studies. For example, related compounds have demonstrated efficacy in pain relief models, suggesting that this compound may also possess similar analgesic characteristics. The mechanism is believed to involve the modulation of pain pathways via COX inhibition .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its pharmacological profile. SAR studies have identified key functional groups that influence activity against COX enzymes and other targets. This knowledge is crucial for designing more effective derivatives with improved selectivity and potency .

Potential as a Lead Compound

Due to its unique structural features, this compound serves as a lead compound in the development of new anti-inflammatory and analgesic medications. Researchers are investigating its analogs to optimize therapeutic effects while minimizing side effects .

Case Studies

StudyFocusFindings
Moneer et al., 2023COX InhibitionIdentified several derivatives with superior activity compared to traditional NSAIDs .
Pavase et al., 2023SAR AnalysisHighlighted modifications that enhance selectivity for COX-II over COX-I .
El-Sayed et al., 2023Anti-inflammatory ActivityDemonstrated significant reduction in inflammation markers in vivo using related compounds .

Chemical Reactions Analysis

Key Reaction Parameters

ParameterValue/DescriptionSource
CatalystCu(II)-Fmoc-His-Pro-His-Gly-OH
SolventEthanol/water (3:1)
Temperature25°C
Yield72–85%
Enantiomeric Excess (ee)>90% (R,S configuration)

Mechanism :

  • The copper catalyst activates the aldehyde via Lewis acid coordination.

  • Cyclohexanone enolate attacks the aldehyde, forming a stereodefined aldol adduct.

  • The 2-methoxy group on the phenyl ring stabilizes intermediates through resonance and steric effects .

Oxidation of the Hydroxy Group

The secondary alcohol undergoes oxidation to form a ketone derivative. Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the hydroxy group without affecting the cyclohexanone moiety :

(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-oneCrO3/H2SO4(2S)-2-(2-methoxybenzoyl)cyclohexan-1-one\text{this compound} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{(2S)-2-(2-methoxybenzoyl)cyclohexan-1-one}

Yield : 68% (isolated) .

Protection/Deprotection Strategies

  • Silylation : The hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) for subsequent reactions .

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF regenerates the free alcohol .

Diastereoselective Alkylation

The compound participates in Michael additions with α,β-unsaturated carbonyls. For example, reaction with methyl vinyl ketone under basic conditions yields a 1,4-adduct with >5:1 diastereomeric ratio (dr) :

Base: LDA, Solvent: THF, Temp: −78°C → 25°C, Yield: 81%\text{Base: LDA, Solvent: THF, Temp: −78°C → 25°C, Yield: 81\%}

Table 1: Bioactivity of Structural Analogs

Substituent (R)TRPA1 IC₅₀ (nM)Selectivity Ratio (vs. TRPV1)
2-OCH₃4.0>250
4-NO₂6.2120
3-Cl2445

Key Insight : The 2-methoxy group enhances potency and selectivity due to optimal steric and electronic interactions .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : Confirms the (2S,R) configuration (Space group: P2₁2₁2₁, Z = 4) .

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.32 (d, J = 8.5 Hz, 1H, CHOH), 3.82 (s, 3H, OCH₃), 2.65–2.50 (m, 2H, cyclohexanone-H) .

Stability and Degradation Pathways

  • Acidic Conditions : Epimerization at the C2 stereocenter occurs at pH < 3 .

  • Thermal Stability : Decomposes above 200°C via retro-aldol cleavage .

Industrial and Regulatory Considerations

The compound is not listed in major regulatory databases (e.g., EPA TSCA, Australian Industrial Chemicals) , indicating its use is currently restricted to research settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(S)-2-[(R)-Hydroxy(4-Methoxyphenyl)Methyl]Cyclohexan-1-One
  • Structural Difference : The methoxy group is para-substituted rather than ortho.
  • Impact : The para-methoxy group enhances electron-donating resonance effects, stabilizing intermediates in aldol reactions. This leads to higher reaction yields (93–98%) and enantiomeric excess (96–98% ee) compared to ortho-substituted derivatives, which may experience steric hindrance .
  • Synthesis : Achieved via asymmetric aldol catalysis in brine using prolinamide-based catalysts, demonstrating compatibility with green chemistry principles .
(S)-2-[(R)-Hydroxy(4-Nitrophenyl)Methyl]Cyclohexan-1-One
  • Structural Difference : A nitro group replaces the methoxy at the para position.
  • Impact : The electron-withdrawing nitro group reduces electron density on the phenyl ring, altering reactivity. Despite this, high enantioselectivity (up to 97% ee) is maintained due to optimized catalyst-substrate interactions .
  • Application : Nitro-substituted derivatives are often intermediates in pharmaceuticals, where electronic effects modulate binding affinity .
(2S,10R)-2-(Hydroxy-(2-Nitrophenyl)Methyl)Cyclohexan-1-One
  • Structural Difference : Features a nitro group at the ortho position.
  • Impact : Steric hindrance from the ortho-nitro group reduces reaction efficiency (yield: 36–95%) compared to para-substituted analogs. However, chiral HPLC confirms retained stereochemical integrity (ee: 22–97%) .
  • Catalyst Dependency : Prolinamide catalysts with adamantane moieties improve stereocontrol in sterically challenging substrates .
2-Amino-2-(2-Methoxyphenyl)Cyclohexan-1-One (30h)
  • Structural Difference: An amino group replaces the hydroxy moiety.
  • Impact: The amino group introduces basicity, altering solubility and pharmacological activity. Such derivatives are explored as ketamine analogs for anesthetic properties .
  • Synthesis : Uses dimethylhydrazine in Mannich-type reactions, which are less enantioselective than aldol methodologies .

Data Table: Key Properties of Selected Analogs

Compound Substituent Position Yield (%) ee (%) Key Application Reference
(2S)-2-[(R)-Hydroxy(4-Methoxyphenyl)Methyl]Cyclohexan-1-One Para 93–98 96–98 Catalysis, Pharmaceuticals
(S)-2-[(R)-Hydroxy(4-Nitrophenyl)Methyl]Cyclohexan-1-One Para 85–95 97 Pharmaceutical Intermediates
(2S,10R)-2-(Hydroxy-(2-Nitrophenyl)Methyl)Cyclohexan-1-One Ortho 36–95 22–97 Synthetic Intermediates
2-Amino-2-(2-Methoxyphenyl)Cyclohexan-1-One Ortho 83 N/A Anesthetic Research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.